2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H17ClN2O2S2 and its molecular weight is 404.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one , commonly referred to by its CAS number 314041-83-3 , is a synthetic organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17ClN2O2S2
- Molecular Weight : 404.93 g/mol
- CAS Number : 314041-83-3
- Purity : Typically around 95% in commercial preparations
The specific biological activity of this compound has not been extensively documented in the literature. However, its structural components suggest potential interactions with various biological targets:
- Thieno[2,3-d]pyrimidine Framework : This moiety is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
- Chlorophenyl Group : The presence of the 4-chlorophenyl group may enhance lipophilicity and biological activity by facilitating membrane permeability.
In Vitro Studies
Recent studies have indicated that compounds with similar structural characteristics exhibit significant effects on cellular pathways involved in cancer proliferation and apoptosis. For instance:
- Cell Proliferation Inhibition : Compounds structurally related to thieno[2,3-d]pyrimidines have demonstrated the ability to inhibit cell growth in various cancer cell lines through modulation of signaling pathways such as PI3K/Akt and MAPK .
Case Studies
-
Case Study on Structural Analogues :
A study examined the biological activity of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The results indicated that these compounds induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 . -
High Throughput Screening (HTS) :
A high-throughput screening campaign identified several small molecules that induced Oct3/4 expression in embryonic stem cells. Although not directly related to the compound , it highlights the potential for similar compounds to influence pluripotency and differentiation pathways .
Comparative Analysis Table
Compound Name | CAS Number | Molecular Weight | Biological Activity |
---|---|---|---|
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl... | 314041-83-3 | 404.93 g/mol | Potential anticancer activity; inhibits cell proliferation |
Ethyl 2-((4-Chlorophenyl)amino)thiazole | 26143659 | Varies | Induces Oct3/4 expression; promotes pluripotency |
Thieno[2,3-d]pyrimidine Derivative | N/A | Varies | Antitumor effects; apoptosis induction |
Properties
IUPAC Name |
10-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-2-22-18(24)16-13-4-3-5-15(13)26-17(16)21-19(22)25-10-14(23)11-6-8-12(20)9-7-11/h6-9H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFUQXJBIOJXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)SC4=C2CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.